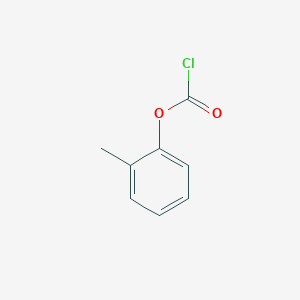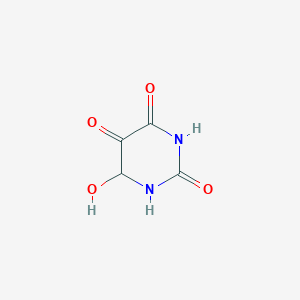
Trichloro(cyclohexylmethyl)silane
Übersicht
Beschreibung
Trichloro(cyclohexylmethyl)silane is an organosilicon compound . It is a colorless liquid with a sharp odor similar to that of hydrochloric acid . It is mainly used as a precursor for forming various cross-linked siloxane polymers .
Synthesis Analysis
Trichlorosilane is produced by treating powdered metallurgical grade silicon with blowing hydrogen chloride at 300 °C . Hydrogen is also produced in this process . Yields of 80-90% can be achieved . The main byproducts are silicon tetrachloride, hexachlorodisilane, and dichlorosilane .Molecular Structure Analysis
The molecular formula of Trichloro(cyclohexylmethyl)silane is C7H13Cl3Si . The molecular weight is 135.452 . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Trichlorosilane undergoes hydrolysis and alcoholysis . It reacts with water to produce a siloxane polymer while giving off hydrochloric acid . It is also a precursor to other useful organosilicon compounds via hydrosilylation .Physical And Chemical Properties Analysis
Trichloro(cyclohexylmethyl)silane is a colorless liquid . It has a sharp odor similar to that of hydrochloric acid . The density of the compound is 1.273 g/cm³ . It reacts with water .Wissenschaftliche Forschungsanwendungen
Polycrystalline Silicon Production
Trichlorosilane is a key ingredient in the production of purified polycrystalline silicon . The predominant technology for polycrystalline silicon production is the Siemens process, which involves the conversion of technical grade silicon to trichlorosilane, followed by rectification and hydrogen reduction . The cost of product silicon can be reduced by improving the process and equipment used for trichlorosilane synthesis .
Hydrosilylation
Trichlorosilane is a precursor to other useful organosilicon compounds via hydrosilylation . The reaction is as follows:
RCH=CH2+HSiCl3→RCH2CH2SiCl3 RCH=CH_2 + HSiCl_3 → RCH_2CH_2SiCl_3 RCH=CH2+HSiCl3→RCH2CH2SiCl3
.Surface Modification
Silane coupling agents, including trichlorosilane, are used to introduce functional groups onto the surfaces of particles . This modification improves the adhesion of the inorganic/polymer interface .
Synthesis of Nanoparticles
Amino-silanized surfaces, which can be achieved using silane coupling agents like trichlorosilane, are used in the synthesis of nanoparticles .
Ligand Immobilization
Silane coupling agents are also used in ligand immobilization . This process involves attaching a ligand to a surface, which can be useful in various applications, such as biosensors and drug delivery systems .
Polymer Composites
Trichlorosilane is used in the modification of polymer composites . The organic functional group of the silane coupling agent interacts with polymers, improving the mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Wirkmechanismus
Target of Action
Trichloro(cyclohexylmethyl)silane is primarily used as a reagent in the synthesis of polycrystalline silicon . It interacts with silicon surfaces during the synthesis process .
Mode of Action
The compound is involved in the hydrosilylation process, a chemical reaction that adds silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds . This reaction is crucial in the production of silicon-based polymers .
Biochemical Pathways
Trichloro(cyclohexylmethyl)silane participates in the synthesis of polycrystalline silicon, a material widely used in the semiconductor industry . The compound undergoes a series of reactions, including hydrolysis and alcoholysis , to produce silicon-based polymers .
Pharmacokinetics
It’s worth noting that the compound has a boiling point of 2203±80 °C at 760 mmHg and a density of 12±01 g/cm3 .
Result of Action
The primary result of Trichloro(cyclohexylmethyl)silane’s action is the production of silicon-based polymers . These polymers are essential components in various industries, particularly in the production of semiconductors .
Action Environment
The action of Trichloro(cyclohexylmethyl)silane is influenced by several environmental factors. For instance, the compound reacts rapidly with moisture , which can affect its stability and efficacy in reactions. Therefore, it is typically stored in a cool, dry, and well-ventilated area .
Safety and Hazards
Zukünftige Richtungen
The hydrosilylation reaction of alkenes, which achieves the addition of hydrosilanes to alkenes, is one of the most important catalytic reactions in the silicon industry . Silane coupling agents are currently used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires . The future direction of this field is likely to focus on improving the efficiency and selectivity of these reactions .
Eigenschaften
IUPAC Name |
trichloro(cyclohexylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHQHOCDGCGAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066364 | |
| Record name | Cyclohexane, ((trichlorosilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(cyclohexylmethyl)silane | |
CAS RN |
18388-16-4 | |
| Record name | [(Trichlorosilyl)methyl]cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18388-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloro(cyclohexylmethyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018388164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, [(trichlorosilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, ((trichlorosilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(cyclohexylmethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLORO(CYCLOHEXYLMETHYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BAT3GSB9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Trichloro(cyclohexylmethyl)silane in the context of the research paper?
A1: While the research paper "Hydrosilylation of cyclohexene, 1-methylcyclohexene, and isopropylidenecyclohexane" [] doesn't explicitly mention Trichloro(cyclohexylmethyl)silane, it focuses on the hydrosilylation reaction. This reaction often utilizes chlorosilanes, like Trichloro(cyclohexylmethyl)silane, as precursors or reagents. Therefore, understanding the properties and reactivity of this compound can be relevant to the broader context of hydrosilylation chemistry discussed in the paper.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)




![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)


![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)



